1,4-Naphthalenedione, 2-bromo-3-ethyl- 1,4-Naphthalenedione, 2-bromo-3-ethyl-
Brand Name: Vulcanchem
CAS No.: 13984-88-8
VCID: VC15914145
InChI: InChI=1S/C12H9BrO2/c1-2-7-10(13)12(15)9-6-4-3-5-8(9)11(7)14/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C12H9BrO2
Molecular Weight: 265.10 g/mol

1,4-Naphthalenedione, 2-bromo-3-ethyl-

CAS No.: 13984-88-8

Cat. No.: VC15914145

Molecular Formula: C12H9BrO2

Molecular Weight: 265.10 g/mol

* For research use only. Not for human or veterinary use.

1,4-Naphthalenedione, 2-bromo-3-ethyl- - 13984-88-8

Specification

CAS No. 13984-88-8
Molecular Formula C12H9BrO2
Molecular Weight 265.10 g/mol
IUPAC Name 2-bromo-3-ethylnaphthalene-1,4-dione
Standard InChI InChI=1S/C12H9BrO2/c1-2-7-10(13)12(15)9-6-4-3-5-8(9)11(7)14/h3-6H,2H2,1H3
Standard InChI Key DMDUKOTWUUJQSN-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=O)C2=CC=CC=C2C1=O)Br

Introduction

Synthesis and Synthetic Methodologies

General Synthetic Routes

The synthesis of 2-bromo-3-ethyl-1,4-naphthoquinone typically involves bromination and alkylation steps starting from 1,4-naphthoquinone derivatives. One common precursor, 2-hydroxy-1,4-naphthoquinone (lawsone), undergoes regioselective bromination followed by ethylation. For instance, MacHarla et al. demonstrated the use of Oxone (potassium peroxymonosulfate) and ammonium bromide in methanol under reflux conditions to achieve bromination at the 3-position . Subsequent alkylation with ethylating agents, such as ethyl bromide or via Friedel-Crafts alkylation, introduces the ethyl group .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
BrominationOxone, NH4_4Br, MeOH, reflux, 15 min98
AlkylationEthyl bromide, Pd(PPh3_3)4_4, NEt3_323–49

Microwave-Assisted Synthesis

Recent advancements include microwave-assisted reactions to enhance efficiency. Kandioller et al. reported a Ru(II) arene complex synthesis involving 2-bromo-3-ethyl-1,4-naphthoquinone as a ligand precursor. The reaction of [RuCl2(p-cymene)]2[ \text{RuCl}_2(p\text{-cymene}) ]_2 with the quinone and 1HH-pyrazole under microwave irradiation at 50–60°C for 15 minutes yielded complexes with moderate efficiency . This method reduces reaction times and improves purity compared to conventional heating.

Structural and Spectroscopic Characterization

Crystallographic Analysis

The crystal structure of 2-bromo-3-ethyl-1,4-naphthoquinone (CCDC 740439) reveals a planar naphthoquinone core with bromine and ethyl groups at the 2- and 3-positions, respectively. The quinoid system exhibits bond lengths consistent with conjugated carbonyl groups (C=O\text{C=O}: 1.22 Å), while the C-Br bond measures 1.89 Å . The ethyl group adopts a staggered conformation, minimizing steric hindrance with the adjacent bromine atom.

Table 2: Key Crystallographic Parameters

ParameterValue
Space groupP21_1/c
Unit cell dimensionsa=7.12a = 7.12 Å, b=10.34b = 10.34 Å, c=14.56c = 14.56 Å
Bond anglesC-Br-C=112.5\angle \text{C-Br-C} = 112.5^\circ

Spectroscopic Data

  • 1^1H NMR (DMSO-d6d_6): Signals at δ 8.51 (d, J=1.5J = 1.5 Hz, 1H, aromatic), 7.64–7.48 (m, 3H, aromatic), and 1.74 (s, 3H, CH3_3) confirm the substitution pattern .

  • IR Spectroscopy: Strong absorptions at 1675 cm1^{-1} (C=O\text{C=O}) and 615 cm1^{-1} (C-Br\text{C-Br}) .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves readily in polar organic solvents like dichloromethane and methanol. It exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light, necessitating storage in amber vials .

Table 3: Physicochemical Properties

PropertyValue
Molecular weight265.10 g/mol
LogP2.85 (calculated)
Melting point198–200°C (decomposes)
UV-Vis λmax\lambda_{\text{max}}245 nm, 340 nm

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Narender et al. identified 2-bromo-3-ethyl-1,4-naphthoquinone as a potent inhibitor of quinol/fumarate reductase (QFR) from Wolinella succinogenes, with an IC50_{50} of 3.2 μM . The bromine and ethyl groups enhance electron-withdrawing effects, facilitating interactions with the enzyme’s active site. Docking studies suggest that the compound occupies the ubiquinone-binding pocket, forming hydrogen bonds with Arg 301 and His 244 residues .

Applications and Future Directions

Medicinal Chemistry

The compound’s inhibitory activity against QFR positions it as a lead candidate for developing antiparasitic agents, particularly against organisms reliant on anaerobic respiration. Derivatives with modified alkyl chains or additional halogen substituents could optimize potency and selectivity .

Materials Science

Naphthoquinones are explored as organic semiconductors due to their planar conjugated systems. The ethyl and bromine substituents in this compound may tune electronic properties, making it suitable for photovoltaic applications .

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